Niddamycin

Descripción general

Descripción

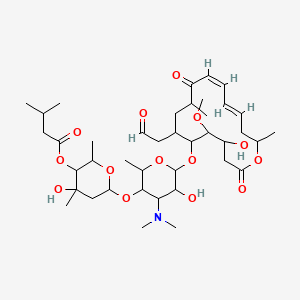

Niddamycin is a macrolide antibiotic . It is produced by Streptomyces caelestis NRRL-2821 . The genes encoding the polyketide synthase (PKS) portion of the niddamycin biosynthetic pathway were isolated from a library of Streptomyces caelestis NRRL-2821 chromosomal DNA .

Synthesis Analysis

The synthesis of Niddamycin involves the polyketide synthase (PKS) pathway . Analysis of 40 kb of DNA revealed the presence of five large open reading frames (ORFs) encoding the seven modular sets of enzymatic activities required for the synthesis of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of niddamycin . Disruption of the second ORF of the PKS coding region eliminated niddamycin production, demonstrating that the cloned genes are involved in the biosynthesis of this compound .Molecular Structure Analysis

The molecular structure of Niddamycin consists of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of niddamycin .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Niddamycin are complex and involve multiple enzymatic activities . The enzymatic motifs identified within each module were consistent with those predicted from the structure of niddamycin .Aplicaciones Científicas De Investigación

1. Biosynthesis and Polyketide Synthase Genes

The study by Kakavas, Katz, and Stassi (1997) delves into the biosynthesis of niddamycin, specifically identifying and characterizing the polyketide synthase (PKS) genes in Streptomyces caelestis. They discovered large open reading frames (ORFs) encoding the enzymatic activities required for synthesizing niddamycin's 16-membered lactone ring. This research is fundamental in understanding the genetic and enzymatic mechanisms behind niddamycin production (Kakavas, Katz, & Stassi, 1997).

2. Interaction with Ribosomes and Antibacterial Activity

Pestka, Nakagawa, and Ōmura (1974) explored how niddamycin affects ribosomes. Their research showed that niddamycin binds to Escherichia coli ribosomes, which correlates with its antimicrobial activity. Understanding how niddamycin interacts with ribosomes provides insight into its potential as an antibacterial agent (Pestka, Nakagawa, & Ōmura, 1974).

Tejedor and Ballesta (1986) further investigated niddamycin's interaction with ribosomes, revealing that it binds covalently to Escherichia coli ribosomes at high temperatures. This study suggests a unique mechanism of action for niddamycin, different from other macrolides (Tejedor & Ballesta, 1986).

3. Antibacterial Properties in Dental Applications

Newbrun, Felton, and Bulkacz (1976) focused on the antibacterial properties of niddamycin against odontopathic organisms. They found that niddamycin exhibits inhibitory effects on specific dental plaque microorganisms, highlighting its potential application in dental health (Newbrun, Felton, & Bulkacz, 1976).

Mecanismo De Acción

While the exact mechanism of action for Niddamycin is not specified in the search results, it is likely similar to other macrolide antibiotics. For example, Natamycin, another macrolide antibiotic, inhibits fungal growth by binding to sterols, specifically ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Direcciones Futuras

While specific future directions for Niddamycin were not found in the search results, there is ongoing research into the development and improvement of macrolide antibiotics . This includes the development of a new chemical platform for the synthesis and discovery of a wide range of diverse macrolide antibiotics .

Propiedades

IUPAC Name |

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSANHLOZXYEHCY-UDPMFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niddamycin | |

CAS RN |

20283-69-6 | |

| Record name | Niddamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

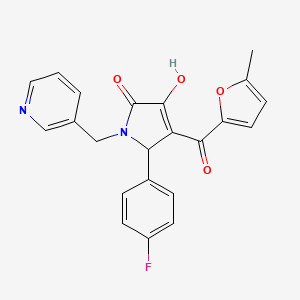

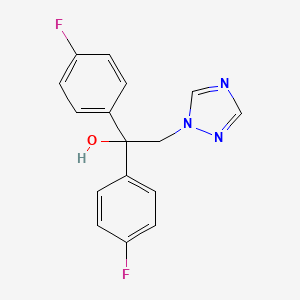

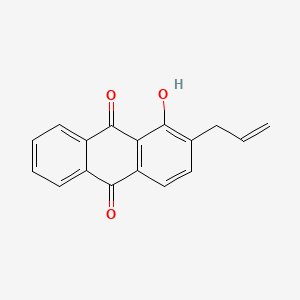

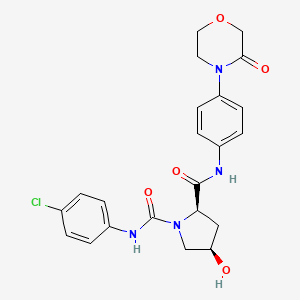

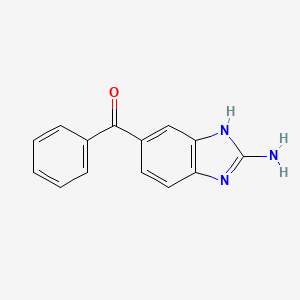

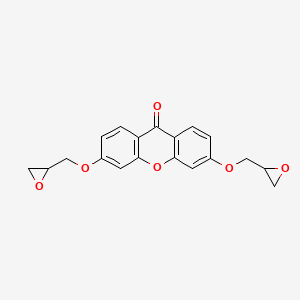

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)

![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)

![7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B1678705.png)

![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)